Methyl 4-(diethylamino)benzoate
Overview
Description
“Methyl 4-(diethylamino)benzoate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “Benzoic acid, p-(dimethylamino)-, methyl ester”, “Methyl p-(dimethylamino)benzoate”, and "Methyl 4-(N,N-dimethylamino)benzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 207.27 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are 207.125928785 g/mol . The topological polar surface area is 29.5 Ų . It has a heavy atom count of 15 .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 4-(diethylamino)benzoate plays a role in the synthesis of various compounds. For instance, it is involved in the synthesis of 2-(quinonylcarboxamino)benzoates from Aconitum carmichaelii, as reported by (Jiang et al., 2015). Additionally, it acts as an intermediate in the synthesis of Tianeptine (Yang Jian-she, 2009).
Antibacterial Properties
Research has shown that this compound derivatives exhibit antibacterial activities. A study by (Murthy et al., 2011) synthesized such derivatives and assessed their effectiveness against bacterial strains.
Biochemical Applications
In biochemical studies, this compound has been used to investigate various biological processes. For instance, (Chung et al., 2013) isolated new compounds from Zanthoxylum ailanthoides, which included derivatives of this compound, and evaluated their effects on neutrophil pro-inflammatory responses.
Photophysical Studies
The compound has also been utilized in photophysical research. (Bajorek & Pa̧czkowski, 1998) studied the fluorescence from the twisted intramolecular charge-transfer state of derivatives, including this compound, when bound to polymers.
Catalysis and Chemical Transformations
This compound is involved in catalytic processes and chemical transformations. (Wali et al., 1998) investigated the use of methyl benzoate in reactions with NH3 over Montmorillonite K10 clay, showing the versatility of the compound in chemical synthesis.
Probe Development
It serves as a probe in chemical analysis. A study by (Jianzhong et al., 1997) used 4-(diethylamino)benzoic acid, a related compound, to investigate the twisted intramolecular charge transfer fluorescence in various solutions.
Organic Chemistry Applications
In organic chemistry, it's used to synthesize and study various compounds. (Popovski et al., 2010) synthesized and presented procedures for (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, showcasing its applicability in organic syntheses.
Environmental and Toxicological Research
This compound is also used in environmental and toxicological studies. For example, (Mostafiz et al., 2020) investigated the cytotoxicity of methyl benzoate, a similar compound, in vitro, indicating its potential impact on human health and safety in environmental applications.
Safety and Hazards
“Methyl 4-(diethylamino)benzoate” is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, not eating/drinking/smoking when using this product, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is structurally similar to diethylamino hydroxybenzoyl hexyl benzoate , which is known to be a UV filter with high absorption in the UV-A range .
Mode of Action
Based on its structural similarity to diethylamino hydroxybenzoyl hexyl benzoate, it may also function as a uv filter, absorbing uv radiation and thereby protecting the skin from damage .
Biochemical Pathways
Uv filters generally work by absorbing uv radiation and converting it into less harmful heat, thereby preventing dna damage and other harmful effects of uv radiation .
Pharmacokinetics
Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate have been found to undergo minimal percutaneous absorption, with most of the compound remaining in the upper layers of the stratum corneum .
Result of Action
Uv filters in general help to prevent skin damage caused by uv radiation, including sunburn, premature aging, and skin cancer .
Action Environment
The efficacy and stability of Methyl 4-(diethylamino)benzoate, like other UV filters, can be influenced by various environmental factors. These may include the intensity and wavelength of UV radiation, temperature, and the presence of other compounds in a formulation .
Biochemical Analysis
Biochemical Properties
Methyl 4-(diethylamino)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which hydrolyze the ester bond in this compound, leading to the formation of 4-(diethylamino)benzoic acid and methanol. This interaction is crucial for its function as a local anesthetic, as the hydrolysis product, 4-(diethylamino)benzoic acid, is responsible for the anesthetic effect. Additionally, this compound can interact with plasma proteins, affecting its distribution and bioavailability in the body .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit sodium channels in nerve cells, leading to a decrease in nerve excitability and providing a local anesthetic effect. This inhibition of sodium channels can also affect cell signaling pathways that rely on sodium influx, thereby altering cellular responses . Furthermore, this compound can impact gene expression by modulating transcription factors and other regulatory proteins involved in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to its observed effects. At the molecular level, this compound binds to sodium channels in nerve cells, inhibiting their function. This binding prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials in nerve cells. As a result, nerve excitability is reduced, leading to the anesthetic effect. Additionally, this compound can inhibit certain enzymes, such as esterases, which hydrolyze the ester bond in the compound, leading to the formation of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound provides effective local anesthesia without significant adverse effects. At higher doses, toxic effects can be observed, including neurotoxicity and cardiotoxicity. These toxic effects are likely due to the inhibition of sodium channels in nerve and cardiac cells, leading to impaired cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, and exceeding this dosage can result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to form 4-(diethylamino)benzoic acid and methanol. The 4-(diethylamino)benzoic acid can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with plasma proteins, affecting its distribution and bioavailability. It can also be transported across cell membranes by passive diffusion or active transport mechanisms. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding to tissue components, and the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or cell membrane, depending on its interactions with targeting signals or post-translational modifications. For example, the binding of this compound to sodium channels in the cell membrane is crucial for its anesthetic effect. Additionally, the localization of this compound to the cytoplasm or nucleus can influence its interactions with other biomolecules and its overall activity .
Properties
IUPAC Name |
methyl 4-(diethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZLHHHHUNKJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408192 | |
Record name | methyl 4-(diethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91563-80-3 | |
Record name | methyl 4-(diethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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